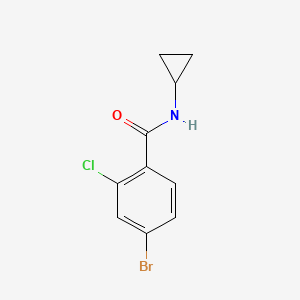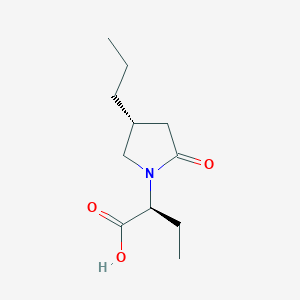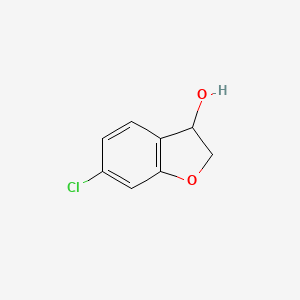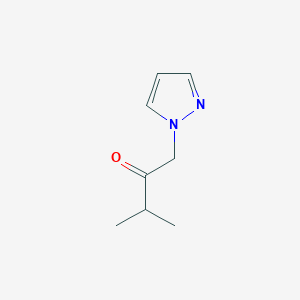
4-bromo-2-chloro-N-cyclopropylbenzamide
Overview
Description
4-bromo-2-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H9BrClNO . It has a molecular weight of 274.54 .
Molecular Structure Analysis
The InChI code for 4-bromo-2-chloro-N-cyclopropylbenzamide is 1S/C10H9BrClNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-bromo-2-chloro-N-cyclopropylbenzamide is a solid substance .Scientific Research Applications
Synthesis and Characterization
The scientific research applications of 4-bromo-2-chloro-N-cyclopropylbenzamide focus primarily on its synthesis and potential biological activities. This compound and its derivatives are part of extensive studies in the synthesis of non-peptide small molecular antagonists, such as benzamide derivatives, which have shown potential as CCR5 antagonists. These derivatives are synthesized through various chemical reactions, including elimination, reduction, and bromination, starting from specific benzene and benzaldehyde compounds. The final products are characterized using techniques like 1H NMR, 13C NMR, and MS, and tested for their biological activities (H. Bi, 2015).
Crystal Structure and Spectroscopic Properties
Further investigations involve the synthesis and characterization of related compounds, analyzing their crystal structure, spectroscopic properties, and biological activities. Studies on compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have contributed to understanding the structure-property relationship, antitumor activity, and potential for drug development. These analyses include X-ray diffraction methods and electrochemical measurements to explore the compounds' antitumor efficacy against various cancer cell lines (Dian He et al., 2014).
Biological Activity and Pharmacological Potential
The research extends to evaluating the hypoglycemic and hypolipidemic activities of glibenclamide analogues, which include modifications to the benzamide ring that could enhance the anti-hyperglycemic and anti-lipidemic effects. These studies highlight the importance of substituent changes on the benzamide scaffold for improving pharmacological profiles in diabetic rats (A. Ahmadi et al., 2014).
Antimicrobial and Nematicidal Activities
Additionally, the synthesis of novel cyclopropane derivatives from benzamide compounds has been explored for antimicrobial and nematicidal activities. This research showcases the potential of these compounds in addressing microbial infections and nematode pests, contributing to the fields of agricultural and pharmaceutical sciences (Janardhan Banothu et al., 2015).
Green Synthesis and Urease Inhibitory Activity
The green synthesis of Schiff base compounds from benzamide derivatives indicates a sustainable approach to chemical synthesis, offering insights into their urease inhibitory and antioxidant potentials. Such studies are crucial for developing new therapeutic agents with minimized environmental impact (Abida Zulfiqar et al., 2020).
properties
IUPAC Name |
4-bromo-2-chloro-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKZPRTPJWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280633 | |
| Record name | 4-Bromo-2-chloro-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-cyclopropylbenzamide | |
CAS RN |
893420-20-7 | |
| Record name | 4-Bromo-2-chloro-N-cyclopropylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893420-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)


![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)

![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)


![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
